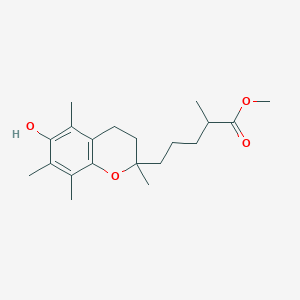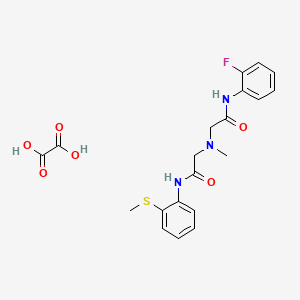![molecular formula C14H19N3OS B12853026 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
The synthesis of 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of isothiocyanates with hydrazides, leading to the formation of 1,2,4-triazole derivatives . Another method includes the reaction of 1,3,4-oxadiazoles with hydrazine, followed by thermal cyclization of acylated thiosemicarbazides . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and rufinamide . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C14H19N3OS |
|---|---|
Peso molecular |
277.39 g/mol |
Nombre IUPAC |
3-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3OS/c1-10-9-12(18-3)8-7-11(10)5-4-6-13-15-16-14(19)17(13)2/h7-9H,4-6H2,1-3H3,(H,16,19) |
Clave InChI |
VGDAWTSAVZOAQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CCCC2=NNC(=S)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


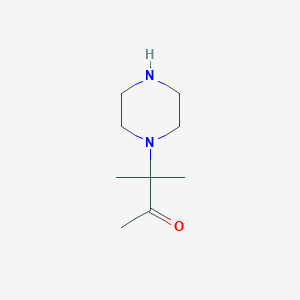
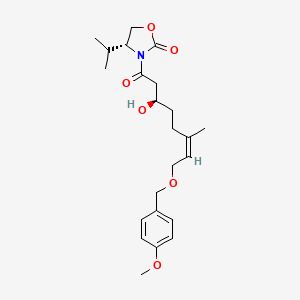
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
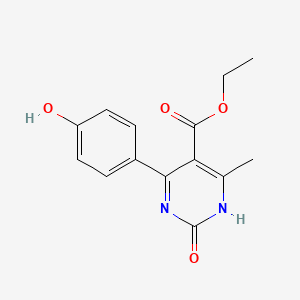


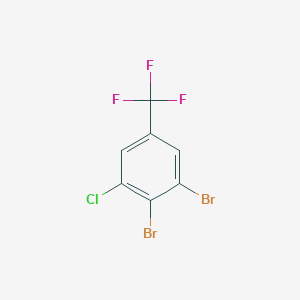



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
